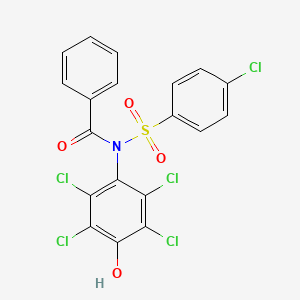

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of multiple chlorine atoms and a sulfonyl group, which contribute to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,5,6-tetrachloro-4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzamides or other derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-(4-chlorobenzenesulfonyl)-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide exhibit anticancer properties. For instance, a study evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented in various studies. For example, a specific derivative was tested for its ability to reduce pro-inflammatory cytokines in RAW264.7 macrophages. The compound demonstrated significant inhibition of cytokine production induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

1.3 Enzyme Inhibition

The compound has also been explored as a selective inhibitor of various enzymes involved in disease processes. In particular, its ability to inhibit lysine-specific demethylase 1 (LSD1) has been highlighted. LSD1 is implicated in several cancers and neurodegenerative diseases; thus, inhibitors like this compound may offer therapeutic avenues for treatment .

Material Science

2.1 Polymer Chemistry

In material science, sulfonamide derivatives have been utilized to modify polymer properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength due to the strong intermolecular interactions facilitated by the sulfonamide group .

2.2 Coatings and Adhesives

The compound's chemical properties make it suitable for developing advanced coatings and adhesives that require enhanced durability and resistance to environmental factors. Its application in formulating protective coatings can lead to materials with improved performance in harsh conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple chlorine atoms and the sulfonyl group contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE: Similar in structure but with variations in the substituents.

Bis(4-chlorophenyl)sulfone: Contains a sulfone group and two chlorophenyl groups.

N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide: Lacks the sulfonyl group but has similar chlorinated phenyl groups.

Uniqueness

This compound is unique due to the combination of its sulfonyl group and multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(4-Chlorobenzenesulfonyl)-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a tetrachlorophenyl moiety. Its molecular formula is C15H10Cl5N2O3S, with a molecular weight of approximately 436.55 g/mol. The presence of multiple chlorine atoms and a sulfonyl group suggests that the compound may exhibit significant biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Cl₅N₂O₃S |

| Molecular Weight | 436.55 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116) with IC50 values as low as 0.12 μM . This suggests that our compound may also possess similar anticancer activities.

The mechanism of action for sulfonamide compounds often involves the inhibition of specific enzymes or receptors. For example, compounds targeting the Wnt/β-catenin signaling pathway have shown efficacy in reducing tumor proliferation . The structural characteristics of this compound may allow it to interact with these biological targets effectively.

Antimicrobial Activity

Studies have indicated that related sulfonamides possess antibacterial properties against various bacterial strains . The broad-spectrum activity of these compounds makes them potential candidates for further development as antimicrobial agents.

Antioxidant Activity

The antioxidant potential of similar compounds has been assessed using DPPH and ABTS assays. While specific data on our compound is limited, related structures have shown varying degrees of antioxidant activity . This property could contribute to its overall biological efficacy.

Table 2: Biological Activity Summary

| Biological Activity | Evidence | References |

|---|---|---|

| Anticancer | IC50 = 0.12 μM | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Antioxidant | Moderate activity in DPPH assay |

Case Study 1: Colorectal Cancer Inhibition

A study evaluated the effects of a related sulfonamide on HCT116 xenografts in BALB/C nu/nu mice. The compound significantly inhibited tumor growth and reduced Ki67 expression levels, indicating decreased cell proliferation . This highlights the potential therapeutic application of sulfonamide derivatives in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis and evaluation of various sulfonamide derivatives against bacterial strains. Among these derivatives, one exhibited moderate antibacterial activity across multiple strains, reinforcing the potential applicability of this compound in antimicrobial therapies .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl5NO4S/c20-11-6-8-12(9-7-11)30(28,29)25(19(27)10-4-2-1-3-5-10)17-13(21)15(23)18(26)16(24)14(17)22/h1-9,26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKVPHRTMAESCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.